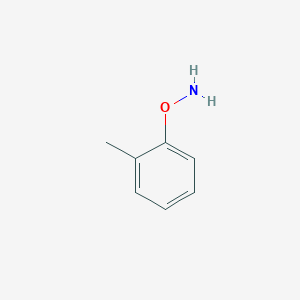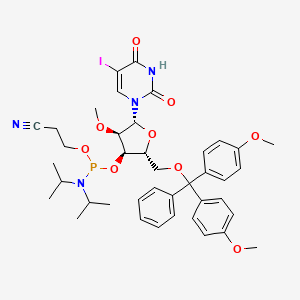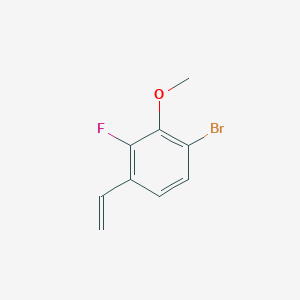
O-(2-Methylphenyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-Methylphenyl)hydroxylamine: is an organic compound with the molecular formula C7H9NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One common method for preparing hydroxylamine derivatives involves the hydrolysis of oximes. This process can be coupled with electrodialysis to improve efficiency and yield.
O-Alkylation and Arylation: Another method involves the O-alkylation or O-arylation of hydroxylamines.
Industrial Production Methods: Industrial production of O-(2-Methylphenyl)hydroxylamine may involve large-scale application of the above synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: O-(2-Methylphenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitro compounds, depending on the conditions and reagents used.
Reduction: It can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines.
科学研究应用
Chemistry: O-(2-Methylphenyl)hydroxylamine is used as a building block in organic synthesis. It can be employed in the synthesis of various nitrogen-containing compounds, including amines, amides, and N-heterocycles .
Biology and Medicine: In biological research, hydroxylamine derivatives are studied for their potential as enzyme inhibitors and as intermediates in the synthesis of pharmaceuticals. They can also be used in the development of diagnostic reagents .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
作用机制
The mechanism of action of O-(2-Methylphenyl)hydroxylamine involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable intermediates with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment .
相似化合物的比较
Hydroxylamine: The parent compound, hydroxylamine, is less sterically hindered and more reactive.
O-Substituted Hydroxylamines: Compounds like O-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid have different reactivity profiles due to the nature of their substituents.
Uniqueness: O-(2-Methylphenyl)hydroxylamine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC 名称 |
O-(2-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)9-8/h2-5H,8H2,1H3 |
InChI 键 |
XVUUAHJGFJVHEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1ON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)



![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)

